molecular formula C17H14ClF3N2O3 B2592176 5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide CAS No. 1904087-94-0

5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide

Cat. No.: B2592176
CAS No.: 1904087-94-0
M. Wt: 386.76
InChI Key: LCURXPKDKWDNPZ-UHFFFAOYSA-N
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Description

5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Chloro and Oxan-4-yloxy Groups: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The oxan-4-yloxy group can be introduced through nucleophilic substitution reactions.

    Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative with an amine, in this case, 2,3,4-trifluoroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yloxy group.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor ligands. They may also be studied for their pharmacokinetic properties.

Medicine

Medicinal chemistry applications might include the development of new drugs, particularly if the compound shows activity against specific biological targets.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluorophenyl group could enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-(methoxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
  • 5-chloro-6-(ethoxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide

Uniqueness

The presence of the oxan-4-yloxy group in 5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide may confer unique chemical properties, such as increased solubility or altered reactivity, compared to its methoxy or ethoxy analogs.

Properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c18-11-7-9(8-22-17(11)26-10-3-5-25-6-4-10)16(24)23-13-2-1-12(19)14(20)15(13)21/h1-2,7-8,10H,3-6H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCURXPKDKWDNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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